

Application Notes and Protocols for Staining Cultured Neurons with ANNINE-6plus

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Compound of Interest

Compound Name: ANNINE-6plus

Cat. No.: B605513

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Introduction

ANNINE-6plus is a highly sensitive, water-soluble voltage-sensitive dye designed for the optical recording of neuronal activity. Its unique electrochromic properties allow for the precise and rapid detection of membrane potential changes in excitable cells. As a derivative of ANNINE-6, **ANNINE-6plus** features two positive charges, which significantly enhances its water solubility to approximately 1 mM.^[1] This key characteristic allows for the direct application of the dye to cultured neurons from an aqueous solution, eliminating the need for organic solvents or surfactants that can be detrimental to cell health.^{[1][2]}

The mechanism of action for **ANNINE-6plus** is based on a pure molecular Stark effect.^{[1][2]} Changes in the transmembrane electrical field cause a shift in the dye's electronic structure, leading to a corresponding shift in its absorption and emission spectra.^[1] This results in a linear and rapid response to voltage changes, with a fluorescence lifetime of approximately 6.2 nanoseconds.^[3] When excited at the red edge of its absorption spectrum, **ANNINE-6plus** exhibits minimal phototoxicity and bleaching, making it ideal for long-term imaging experiments.^[4] These properties, combined with its high sensitivity, make **ANNINE-6plus** a powerful tool for investigating neuronal signaling, synaptic plasticity, and for high-throughput screening in drug discovery.

Key Features of ANNINE-6plus

- **High Water Solubility:** Can be dissolved directly in aqueous solutions for easy application to cultured cells.[\[1\]](#)
- **High Sensitivity:** Detects subtle changes in membrane potential with a significant fluorescence response.
- **Fast Response Time:** Capable of tracking rapid neuronal signaling events.[\[3\]](#)
- **Linear Voltage Response:** Ensures accurate representation of membrane potential dynamics.
- **Low Phototoxicity:** Minimizes cell damage during imaging, enabling long-term studies.[\[4\]](#)
- **Compatibility with Two-Photon Microscopy:** Allows for deep-tissue imaging and reduced scattering.[\[3\]](#)[\[4\]](#)

Quantitative Data

The performance of **ANNINE-6plus** has been characterized across various imaging modalities. The following tables summarize key quantitative data for researchers to easily compare and select the appropriate imaging parameters.

Table 1: Spectral Properties and Performance of **ANNINE-6plus**

Property	Value	Reference
Excitation Maximum (in membrane)	~420 nm	[3]
Emission Maximum (in membrane)	~565 nm	[3]
Stokes Shift	~145 nm	[3]
Fluorescence Lifetime	6.2 ± 0.1 ns	[3]
Sensitivity ($\Delta F/F$ per 100 mV)	~30% (one-photon)	[5]
>50% (two-photon)	[5]	
Sensitivity (%/mV)	0.5%/mV	

Table 2: Recommended Imaging Parameters

Imaging Modality	Recommended Excitation Wavelength	Recommended Emission Range
One-Photon Confocal/Epifluorescence	488 nm or 510 nm	560 - 660 nm
Two-Photon Microscopy	1020 nm or 1060 nm	560 - 660 nm

Experimental Protocols

This section provides a detailed methodology for staining cultured neurons with **ANNINE-6plus**.

Materials

- **ANNINE-6plus** dye
- High-purity water (e.g., Milli-Q) or DMSO for stock solution

- Extracellular solution (e.g., Tyrode's solution, HEPES-buffered saline) appropriate for the cultured neurons
- Cultured neurons on coverslips or in imaging plates
- Pipettes and sterile tips
- Fluorescence microscope (confocal, epifluorescence, or two-photon)

Stock Solution Preparation

- Prepare a 1 mM stock solution of **ANNINE-6plus** by dissolving the dye in high-purity water. [\[1\]](#)
- Alternatively, a stock solution can be prepared in DMSO.
- Vortex briefly to ensure complete dissolution.
- Store the stock solution at -20°C, protected from light.

Staining Protocol for Cultured Hippocampal Neurons

This protocol is adapted from a study on dissociated hippocampal neurons.

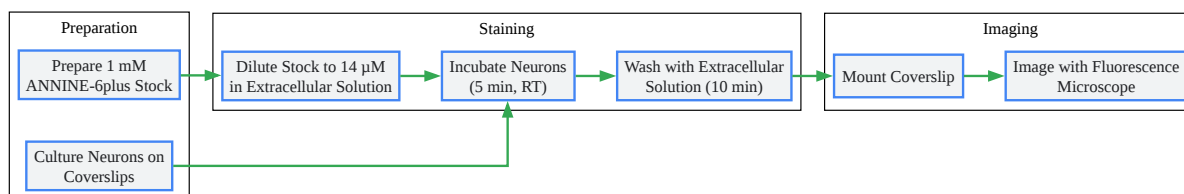
- Prepare Staining Solution: Dilute the **ANNINE-6plus** stock solution in the desired extracellular solution to a final concentration of 14 μ M.
- Cell Culture Preparation: Ensure your cultured neurons are healthy and at the desired stage of development. The protocol has been successfully applied to neurons cultured on poly-lysine coated coverslips.
- Incubation: Aspirate the culture medium from the neurons and replace it with the 14 μ M **ANNINE-6plus** staining solution. Incubate the cells for 5 minutes at room temperature, protected from light.
- Washing: After incubation, gently aspirate the staining solution and wash the neurons with fresh extracellular solution for 10 minutes to remove any unbound dye.

- Imaging: The stained neurons are now ready for imaging. Mount the coverslip onto the microscope stage and proceed with image acquisition using the appropriate parameters for your setup (see Table 2).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the **ANNINE-6plus** staining protocol for cultured neurons.

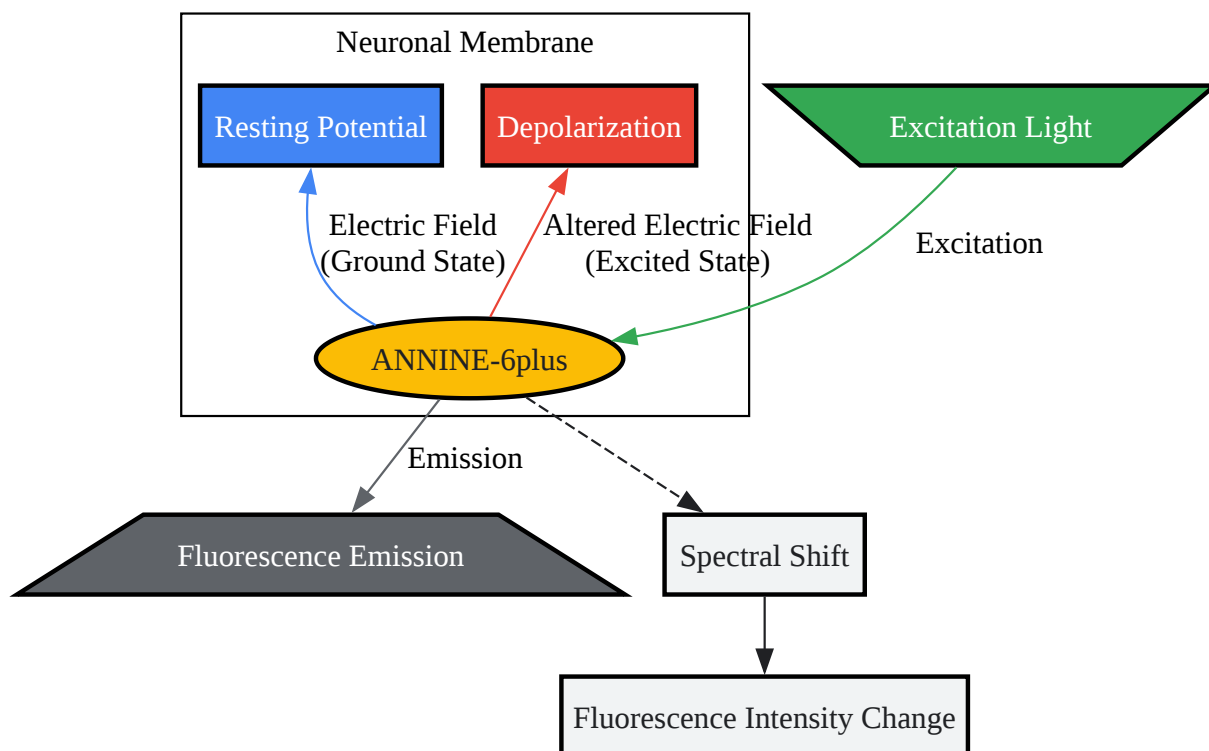


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Caption: A flowchart of the **ANNINE-6plus** staining protocol.

Signaling Pathway: Electrochromic Mechanism

The voltage-sensing mechanism of **ANNINE-6plus** is based on the electrochromic effect, where the dye's fluorescence properties are directly altered by the electric field across the neuronal membrane.



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Caption: The electrochromic mechanism of **ANNINE-6plus**.

Troubleshooting

Successful staining with **ANNINE-6plus** depends on healthy cell cultures and proper handling of the dye. Here are some common issues and their potential solutions.

Issue	Possible Cause	Suggested Solution
No or Weak Staining	Dye concentration is too low.	Increase the concentration of ANNINE-6plus in the staining solution. A titration may be necessary to find the optimal concentration for your specific cell type.
Incubation time is too short.	Increase the incubation time. However, be mindful that prolonged incubation could lead to increased background signal.	
Improper dye storage.	Ensure the ANNINE-6plus stock solution has been stored correctly at -20°C and protected from light.	
High Background Fluorescence	Inadequate washing.	Increase the duration and/or number of washes after incubation to ensure all unbound dye is removed.
Dye concentration is too high.	Reduce the concentration of ANNINE-6plus in the staining solution.	
Cell culture is unhealthy.	Ensure that the cultured neurons are healthy and not compromised, as this can lead to non-specific dye uptake.	
Phototoxicity or Photobleaching	Excessive illumination intensity.	Reduce the laser power or illumination intensity during imaging.
Prolonged exposure to excitation light.	Minimize the exposure time during image acquisition. Use an appropriate antifade	

	mounting medium if possible for fixed-cell imaging, although ANNINE-6plus is primarily for live-cell imaging.	
Excitation wavelength is not optimal.	Ensure you are exciting at the red edge of the dye's absorption spectrum to minimize phototoxicity.[4]	
Inconsistent Staining	Uneven application of staining solution.	Ensure the entire surface of the cultured neurons is evenly covered with the staining solution.
Variability in cell density or health.	Ensure consistent cell plating and culture conditions to achieve uniform staining across different coverslips or wells.	

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References

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